2-Deoxy-alpha-L-erythro-pentofuranose

Description

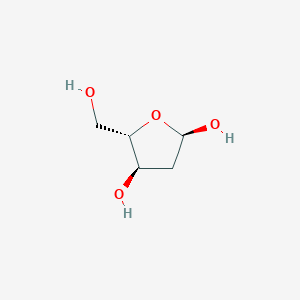

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-MROZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300994 | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113890-35-0 | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113890-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Deoxy-α-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2-Deoxy-alpha-L-erythro-pentofuranose

This guide provides a comprehensive overview of the synthesis and detailed structural analysis of 2-Deoxy-alpha-L-erythro-pentofuranose, also known as 2-deoxy-L-ribose. This L-enantiomer of the naturally occurring 2-deoxy-D-ribose is a critical building block in the development of L-nucleoside analogues, a class of compounds with significant therapeutic potential, particularly as antiviral agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Strategic Importance of 2-Deoxy-L-erythro-pentofuranose

The central dogma of molecular biology is built upon D-sugars. However, the unnatural L-configuration of 2-deoxy-L-ribose imparts unique and powerful properties to its nucleoside derivatives. L-nucleosides are often poor substrates for human enzymes while retaining activity against viral enzymes, leading to a favorable therapeutic index. This strategic advantage has driven the development of robust synthetic routes to access this key chiral intermediate.

Synthetic Pathways to 2-Deoxy-L-erythro-pentofuranose

The synthesis of 2-deoxy-L-ribose can be approached from several strategic starting points. The choice of pathway often depends on factors such as the availability and cost of the starting material, desired scale, and stereochemical considerations. Two of the most established and practical routes are detailed below.

Route 1: Stereochemical Inversion from 2-Deoxy-D-ribose

This approach leverages the relative abundance of 2-deoxy-D-ribose. The core of this strategy is the inversion of stereochemistry at the C3 and C4 positions. A common and effective method involves a four-step sequence: protection of the anomeric center, activation of the hydroxyl groups, nucleophilic substitution with inversion of configuration, and deprotection.[2]

The key to this synthesis is the double inversion at C3 and C4. The hydroxyl groups are first converted into good leaving groups, typically sulfonates (e.g., tosylates or mesylates). A nucleophilic substitution reaction, often using a carboxylate salt like potassium benzoate, then proceeds via an SN2 mechanism, which inherently results in the inversion of stereochemistry at the targeted centers. Subsequent hydrolysis of the resulting esters and deprotection of the anomeric position yields the desired 2-deoxy-L-ribose.

Step 1: Protection of the Anomeric Carbon

-

To a cooled (-2°C) solution of butyl alcohol containing 3% HCl (56.4 mL), add 2-deoxy-D-ribose (10 g).

-

Stir the mixture at -2°C for 16 hours.

-

Neutralize the reaction with triethylamine, maintaining the temperature below 10°C.

-

Stir at 20-25°C, then filter the mixture and wash the solid with acetone (20 mL).

-

The combined filtrate and washing solution is concentrated and used in the next step without further purification.[2]

Step 2: Activation of the 3- and 4-Hydroxyl Groups

-

To the solid obtained from Step 1, add pyridine (36 mL) and p-toluenesulfonyl chloride (42.6 g) stepwise, keeping the temperature below 30°C.

-

Stir the mixture at 27-30°C for 20 hours.

-

Heat the reaction mixture to 75 ±2°C and stir for 2 hours.

-

Cool the mixture to 15-20°C, add purified water (30 mL), and extract twice with ethyl acetate (30 mL each).

-

Concentrate the combined organic extracts. Add ethyl alcohol and isopropyl alcohol to induce crystallization.

-

Cool, filter, and dry the solid to obtain 2-deoxy-1-O-butyl-3,4-di-(p-toluenesulfonyl)-D-ribose.[2]

Step 3: Inversion of Stereochemistry

-

To the di-tosylated intermediate (20 g), add n-butanol (7 mL), water (4.4 mL), N,N-dimethylformamide (27.6 mL), and potassium benzoate (21.2 g).

-

Heat the mixture to 115°C and react for 8 hours.

-

After concentrating the reaction mixture, add water and ethyl acetate to separate the organic and aqueous layers. The organic layer containing the inverted product is carried forward.[2]

Step 4: Deprotection

-

To the residue from the previous step, add water (10 mL) and 40% sodium hydroxide solution (10 mL) and stir for 3 hours at room temperature to hydrolyze the benzoates.

-

Add 6N hydrochloric acid (50 mL) and stir for 4 hours at 25-30°C to cleave the butyl ether.

-

The crude 2-deoxy-L-ribose can be purified by forming the anilide derivative, followed by hydrolysis to yield the pure product.[2]

Diagram of the Synthetic Workflow from 2-Deoxy-D-ribose

Caption: Synthetic workflow for the conversion of 2-deoxy-D-ribose to 2-deoxy-L-ribose.

Route 2: Deoxygenation of L-Arabinose

An alternative and efficient strategy begins with the more readily available L-arabinose. The key transformation in this route is the deoxygenation at the C2 position. The Barton-McCombie deoxygenation is a powerful and widely used method for this purpose.

The Barton-McCombie reaction is a two-step radical deoxygenation process. First, the target hydroxyl group is converted into a thiocarbonyl derivative, such as a xanthate or a thiocarbonylimidazolide. In the second step, a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride) are used to generate a tributyltin radical. This radical attacks the sulfur atom of the thiocarbonyl group, leading to the formation of a carbon-centered radical at C2. This radical then abstracts a hydrogen atom from tributyltin hydride to yield the 2-deoxy product and regenerate the tributyltin radical, thus propagating the radical chain reaction.

Step 1: Formation of Bromide Intermediate

-

L-arabinose is first converted to its per-acetylated form using acetic anhydride with an iodine catalyst.

-

The per-acetylated L-arabinose is then treated with 30% HBr in acetic acid to generate the corresponding glycosyl bromide.[3]

Step 2: Elimination to Form L-Arabinal

-

The glycosyl bromide is subjected to an elimination reaction using zinc powder in a 50% acetic acid solution to yield 3,4-diacetyl-L-arabinal.[3]

Step 3: Hydrobromination and Acetylation

-

The L-arabinal undergoes an addition reaction with hydrogen bromide in an acetic acid/acetic anhydride solution to form the intermediate 2-deoxy-1,3,4-triacetyl-L-ribose.[3]

Step 4: Deprotection

-

The acetyl groups are removed in a two-stage process. First, the 1-O-acetyl group is selectively removed using Amberlite IR-120H resin in a THF/water mixture with heating.

-

The remaining acetyl groups at C3 and C4 are then removed by treatment with sodium methoxide in methanol.

-

Neutralization with a weak acid and subsequent purification by recrystallization from an isopropanol/acetone mixture yields the final product, 2-deoxy-L-ribose.[3]

Diagram of the Synthetic Workflow from L-Arabinose

Caption: Synthetic workflow for the synthesis of 2-deoxy-L-ribose from L-arabinose.

Structural Elucidation of this compound

The unambiguous confirmation of the structure and stereochemistry of the synthesized 2-deoxy-L-ribose is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution. For 2-deoxy-L-ribose, a combination of 1D (1H and 13C) and 2D (COSY and HSQC) NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry. In solution, 2-deoxy-ribose exists as a mixture of anomers (α and β) and ring forms (furanose and pyranose), which complicates the spectra.[4] The alpha-furanose form is the focus of this guide.

The 1H NMR spectrum of 2-deoxy-L-ribose will be identical to that of its D-enantiomer. The spectrum will show distinct signals for each proton, with their chemical shifts and coupling constants providing valuable structural information.

Table 1: Representative 1H NMR Data for 2-Deoxy-alpha-D-erythro-pentofuranose (as a proxy for the L-enantiomer)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | ~5.30 | dd | J1,2a ≈ 6.5, J1,2b ≈ 2.5 |

| H-2a | ~2.30 | ddd | J2a,2b ≈ 13.5, J2a,1 ≈ 6.5, J2a,3 ≈ 6.0 |

| H-2b | ~1.90 | ddd | J2b,2a ≈ 13.5, J2b,1 ≈ 2.5, J2b,3 ≈ 1.0 |

| H-3 | ~4.40 | m | |

| H-4 | ~3.95 | m | |

| H-5a | ~3.70 | dd | J5a,5b ≈ 12.0, J5a,4 ≈ 3.0 |

| H-5b | ~3.60 | dd | J5b,5a ≈ 12.0, J5b,4 ≈ 4.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's chemical environment.

Table 2: Representative 13C NMR Data for 2-Deoxy-alpha-D-erythro-pentofuranose (as a proxy for the L-enantiomer)

| Carbon | Chemical Shift (ppm) |

| C-1 | ~98 |

| C-2 | ~40 |

| C-3 | ~72 |

| C-4 | ~87 |

| C-5 | ~63 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

2D NMR experiments are invaluable for establishing connectivity within the molecule.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For 2-deoxy-L-ribose, the COSY spectrum would show cross-peaks between H-1 and the two H-2 protons, between the H-2 protons and H-3, between H-3 and H-4, and between H-4 and the two H-5 protons. This allows for the tracing of the proton network from one end of the sugar to the other.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. The HSQC spectrum is crucial for assigning the 13C signals based on the already assigned 1H signals. For example, the proton signal at ~5.30 ppm (H-1) would show a cross-peak with the carbon signal at ~98 ppm (C-1).

Diagram of NMR Correlation Workflow

Caption: Workflow for structural elucidation using various NMR techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For 2-deoxy-L-ribose, soft ionization techniques like Electrospray Ionization (ESI) would likely show the molecular ion or adducts (e.g., [M+Na]+). Electron Ionization (EI) would lead to more extensive fragmentation.

Expected Fragmentation Pattern:

The fragmentation of deoxysugars in the mass spectrometer is often characterized by the loss of water molecules and cleavage of the sugar ring. Common fragments would arise from the cleavage of C-C bonds, leading to the loss of fragments such as CH2O and C2H4O. The specific fragmentation pattern can be complex but provides a characteristic fingerprint for the molecule.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of the free sugar can be challenging, derivatives are often more amenable to crystallization. The X-ray crystal structure of a 2-deoxy-L-ribose dithioacetal derivative has been reported, confirming the L-configuration and the stereochemistry at all chiral centers.[5] This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural assignment.

Conclusion

The synthesis and structural elucidation of this compound are critical processes in the development of novel L-nucleoside therapeutics. The synthetic routes from both 2-deoxy-D-ribose and L-arabinose offer viable pathways to this important chiral building block. A thorough structural analysis using a combination of advanced spectroscopic and analytical techniques, including 1D and 2D NMR, mass spectrometry, and X-ray crystallography, is essential to ensure the identity and purity of the final product. The methodologies and insights provided in this guide are intended to support researchers in the efficient and accurate production and characterization of 2-deoxy-L-ribose for applications in drug discovery and development.

References

- World Intellectual Property Organization. (1998). Synthesis of l-ribose and 2-deoxy l-ribose. WO 1998/039347 A2.

- Google Patents. (2005). Method for producing 2-deoxy-l-ribose. EP1556396A1.

-

Steer, A. M., Bia, N., Smith, D. K., & Clarke, P. A. (2017). Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles. Chemical Communications, 53(79), 10362–10365. [Link]

-

ResearchGate. (2009). A Simple and Efficient Synthesis of 2-Deoxy- l -ribose from 2-Deoxy- d -ribose. [Link]

-

PubMed. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. [Link]

-

PubMed. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. [Link]

-

ResearchGate. (2008). Fig. 2 Fragmentation mass spectra of 2 0-deoxynucleosides. All main.... [Link]

-

ACS Publications. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. [Link]

-

PubChem. (n.d.). 2-Deoxy-D-ribose. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

- Google Patents. (2011). Preparation method of 2-deoxy-L-ribose. CN102108089A.

-

SLU. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. [Link]

-

University of Bristol. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

ResearchGate. (2006). 1 H and 13 C NMR data of compounds 13. [Link]

-

Wiley Online Library. (2004). Internal energy and fragmentation of ions produced in electrospray sources. [Link]

-

Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

-

University of Southampton. (n.d.). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. [Link]

-

PubMed Central (PMC). (n.d.). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. [Link]

-

Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

-

Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

University of Debrecen. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]

-

AWS. (n.d.). General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C). [Link]

- Google Patents. (2014).

Sources

- 1. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 2. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]

- 3. CN102108089A - Preparation method of 2-deoxy-L-ribose - Google Patents [patents.google.com]

- 4. Prebiotic synthesis of 2-deoxy- d -ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06083A [pubs.rsc.org]

- 5. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 2-Deoxy-alpha-L-erythro-pentofuranose: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-deoxy-alpha-L-erythro-pentofuranose, a crucial deoxy sugar in various biological and pharmaceutical contexts. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The focus is on the causality behind experimental choices and the interpretation of spectral data to ensure scientific integrity and empower researchers in their analytical endeavors.

Introduction: The Significance of this compound

This compound, the L-enantiomer of the naturally occurring 2-deoxy-D-ribose found in DNA, is a five-membered ring sugar molecule of significant interest in medicinal chemistry and drug development. Its structural nuances, including the absence of a hydroxyl group at the C2 position and the specific stereochemistry of the furanose ring, dictate its biological activity and chemical reactivity. Accurate and unambiguous structural elucidation is paramount, and a multi-technique spectroscopic approach is the cornerstone of such characterization. This guide will dissect the information gleaned from ¹H NMR, ¹³C NMR, IR, and MS to provide a holistic understanding of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For a furanose sugar like this compound, NMR not only confirms the connectivity of atoms but also provides critical insights into the stereochemistry and conformational dynamics of the five-membered ring.

It is important to note that in solution, reducing sugars like 2-deoxy-L-ribose exist in equilibrium between their open-chain and cyclic forms (furanose and pyranose), with the cyclic forms further existing as anomeric mixtures (α and β). This can complicate NMR spectra due to the presence of multiple species.[1] Techniques such as selective 1D and 2D NMR experiments are often employed to isolate and characterize these minor forms.[1][2]

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol: ¹H NMR of a Deoxysugar

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-deoxy-L-erythro-pentofuranose in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a common choice for carbohydrates due to their high polarity.

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure spectral consistency.

-

Pulse Sequence: A standard single-pulse experiment is used for a 1D ¹H spectrum.

-

Solvent Suppression: If using D₂O, a presaturation sequence is employed to suppress the residual HOD signal.

-

-

Data Acquisition and Processing: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound will exhibit distinct signals for each proton. The chemical shifts are influenced by the electronic environment, and the coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for determining the ring's conformation.

Key Expected Features:

-

Anomeric Proton (H-1): This proton, attached to the hemiacetal carbon (C-1), is typically the most downfield of the ring protons. For the alpha anomer of furanoses, the anomeric proton is cis to the C2 substituent (in this case, a hydrogen). The coupling constant between H-1 and the two H-2 protons (³JH1,H2a and ³JH1,H2b) is a key indicator of the anomeric configuration. Alpha-furanoses generally exhibit a ³JH1,H2 coupling constant of around 3–5 Hz.[1]

-

C2 Protons (H-2a and H-2b): The absence of a hydroxyl group at C2 leads to two geminal protons. These will appear as complex multiplets due to coupling with H-1 and H-3.

-

Ring Protons (H-3, H-4): These protons will resonate in the middle of the spectrum and their splitting patterns will be indicative of their coupling to neighboring protons.

-

Exocyclic Protons (H-5a, H-5b): These protons on the hydroxymethyl group will couple to H-4 and to each other (geminal coupling).

Advanced NMR Techniques for Complete Assignment:

To unambiguously assign all proton signals, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This allows for the tracing of the proton connectivity throughout the furanose ring and the exocyclic chain.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system. This is particularly useful for identifying all protons belonging to the furanose ring, even if some signals are overlapped.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for confirming stereochemistry and determining the conformation of the furanose ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: ¹³C NMR of a Deoxysugar

The sample preparation is the same as for ¹H NMR. The instrument is tuned to the ¹³C frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbons in the molecule. The chemical shifts are indicative of the carbon's functional group and local electronic environment.

Key Expected Features:

-

Anomeric Carbon (C-1): This is the most downfield carbon in the furanose ring, typically resonating in the range of 95-105 ppm.

-

Deoxy Carbon (C-2): The absence of an electronegative oxygen atom causes a significant upfield shift for C-2 compared to other ring carbons, making it a characteristic signal for 2-deoxy sugars. It is expected to resonate in the 35-45 ppm range.

-

Hydroxylated Ring Carbons (C-3, C-4): These carbons, attached to hydroxyl groups, will appear in the 65-85 ppm region.

-

Exocyclic Carbon (C-5): The carbon of the hydroxymethyl group will also resonate in the 60-70 ppm range.

Advanced NMR Techniques for Carbon Assignment:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to, allowing for the straightforward assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for confirming the overall connectivity of the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-1 | 95 - 105 | Anomeric carbon, attached to two oxygen atoms. |

| C-2 | 35 - 45 | Deoxy carbon, shielded due to the absence of a hydroxyl group. |

| C-3 | 70 - 80 | Carbon bearing a hydroxyl group. |

| C-4 | 80 - 90 | Carbon involved in the ring and attached to the exocyclic group. |

| C-5 | 60 - 70 | Exocyclic hydroxymethyl carbon. |

Note: These are predicted ranges based on general principles of carbohydrate NMR. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions from the O-H and C-O bonds.

Experimental Protocol: IR Spectroscopy of a Carbohydrate

-

Sample Preparation (Solid State):

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Nujol Mull: Grind the sample to a fine powder and mix it with a few drops of Nujol (mineral oil) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[4]

-

-

Instrument Parameters: An FT-IR spectrometer is typically used. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

-

Data Acquisition: A background spectrum is first recorded, followed by the sample spectrum. The instrument software automatically ratios the two to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will show characteristic absorption bands.

Key Expected Features:

-

O-H Stretching: A broad and strong band in the region of 3500-3200 cm⁻¹ is characteristic of the stretching vibrations of the hydroxyl groups involved in hydrogen bonding.

-

C-H Stretching: Bands in the 3000-2800 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations, including C-O stretching and C-C stretching, as well as various bending vibrations. The bands in this region are unique to the molecule and can be used for identification by comparison with a reference spectrum. A study on 2-deoxy-D-ribose has shown that the absence of a hydroxyl group at C2 leads to pronounced changes in the hydrogen-bonding network, which can be observed in the IR spectrum.[5]

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad, strong) | Stretching | O-H |

| 3000 - 2800 (medium) | Stretching | C-H |

| ~1100 - 1000 (strong) | Stretching | C-O |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion.

Experimental Protocol: ESI-MS of a Deoxysugar

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of a modifier like formic acid can aid in protonation for positive ion mode.[6]

-

Instrument Parameters:

-

Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carbohydrates.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Ionization Mode: Positive ion mode is commonly used to detect the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺.

-

-

Data Acquisition: The sample solution is infused into the ESI source, where it is ionized. The resulting ions are then separated by the mass analyzer according to their m/z ratio and detected. For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where the ion of interest (e.g., [M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID).

Interpretation of the Mass Spectrum:

The ESI mass spectrum of this compound (Molecular Formula: C₅H₁₀O₄, Molecular Weight: 134.13 g/mol ) will provide key information.

Full Scan Mass Spectrum:

-

Protonated Molecule ([M+H]⁺): A peak at m/z 135.06 will confirm the molecular weight of the compound.

-

Sodiated Adduct ([M+Na]⁺): A peak at m/z 157.04 is also commonly observed, especially if there are trace amounts of sodium salts present.

Tandem Mass Spectrum (MS/MS of [M+H]⁺):

The fragmentation of protonated sugars in the gas phase primarily involves the loss of water and formaldehyde units, as well as cross-ring cleavages.

Key Expected Fragment Ions:

-

Loss of Water: Sequential losses of water molecules from the protonated molecule are common, leading to ions at m/z 117 ([M+H-H₂O]⁺), 99 ([M+H-2H₂O]⁺), and 81 ([M+H-3H₂O]⁺).

-

Cross-Ring Cleavage: The furanose ring can undergo characteristic cleavages. These fragmentations provide valuable information about the structure of the sugar ring.

Table 3: Predicted ESI-MS/MS Fragment Ions for Protonated this compound ([M+H]⁺ at m/z 135)

| m/z | Proposed Structure/Formation |

| 117 | [M+H - H₂O]⁺ |

| 99 | [M+H - 2H₂O]⁺ |

| 81 | [M+H - 3H₂O]⁺ |

| 73 | Fragment from cross-ring cleavage |

| 60 | Fragment from further fragmentation |

Note: The exact fragmentation pattern can be influenced by the collision energy and the type of mass spectrometer used.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation patterns, it is NMR spectroscopy that delivers the most detailed structural information, including the connectivity, stereochemistry, and conformation of the molecule. The protocols and interpretive guidelines presented in this technical guide are intended to equip researchers with the necessary knowledge to confidently characterize this important deoxysugar and its derivatives, thereby advancing research in drug development and related scientific fields.

References

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. [Link]

- Gorin, P. A. J., & Mazurek, M. (1975). Further studies on the assignment of signals in 13C magnetic resonance spectra of aldoses and derived methyl glycosides. Canadian Journal of Chemistry, 53(8), 1212-1223.

- Serianni, A. S., & Barker, R. (1982). Anomerization of furanose sugars: Kinetics of ring-opening reactions by 1H and 13C saturation-transfer NMR spectroscopy. Journal of the American Chemical Society, 104(15), 4037–4044.

- Plavec, J., & Chattopadhyaya, J. (1994). Conformational analysis of 2'-deoxy-L-ribonucleosides and their 3',5'-cyclic monophosphates. Journal of the American Chemical Society, 116(14), 6435–6445.

- Shugar, D., & Psoda, A. (1981). Conformation of the furanose ring in 2'-deoxynucleosides and their analogues in solution. Acta Biochimica Polonica, 28(3-4), 169-186.

- Kryachko, E. S., & Remacle, F. (2018). Quantum mechanical interpretation of the IR Spectrum of 2-deoxy-D-ribose in the oh group stretching vibration region. Journal of Physical Chemistry A, 122(4), 1014-1022.

-

ResearchGate. (n.d.). IR spectra of the 2-deoxy-D-ribose molecule: 1) experimental spectrum.... Retrieved from [Link]

- Harvey, D. J. (2011). Fragmentation of negative ions from carbohydrates: part 1, fragmentation of mono- and di-saccharides. Journal of the American Society for Mass Spectrometry, 22(3), 546-557.

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. YouTube. Retrieved from [Link]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

Sources

- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. 2-Deoxy-D-ribose(533-67-5) 1H NMR [m.chemicalbook.com]

- 4. iq.ufrgs.br [iq.ufrgs.br]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

biological role and function of 2-Deoxy-alpha-L-erythro-pentofuranose

An In-depth Technical Guide on the Biological Significance and Therapeutic Potential of 2-Deoxy-alpha-L-erythro-pentofuranose and its Derivatives

Authored by a Senior Application Scientist

Introduction: The Enantiomeric Mirror to Life's Blueprint

In the central dogma of molecular biology, the sugar 2-deoxy-D-ribose serves as a fundamental component of the backbone of deoxyribonucleic acid (DNA). Its specific stereochemistry is crucial for the double helix's structure and function. Its enantiomer, this compound, represents a mirror image of this vital biological building block. While not found in naturally occurring nucleic acids, this L-enantiomer and its nucleoside derivatives have garnered significant interest within the scientific and drug development communities. Their unnatural configuration provides them with unique biochemical properties, most notably resistance to degradation by enzymes that typically process D-sugars and their derivatives. This intrinsic stability makes them promising candidates for therapeutic agents, particularly in the realms of antiviral and anticancer therapies.

This guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, biochemical properties, and burgeoning role in the development of novel therapeutics. We will explore the rationale behind its use, the experimental methodologies to evaluate its efficacy, and the future directions of research in this exciting field.

Section 1: Synthesis and Chemical Properties

The synthesis of L-deoxynucleosides, which incorporate this compound, is a non-trivial endeavor that has been the subject of extensive research. Unlike their D-counterparts, which can be readily sourced from natural materials, L-sugars must be prepared through stereospecific chemical synthesis.

Chemical Synthesis of L-Deoxyribose and its Derivatives

The synthesis of L-deoxyribose often starts from more readily available L-sugars, such as L-arabinose or L-xylose, through a series of chemical transformations. One established method involves the radical deoxygenation of a suitably protected L-ribose derivative. The stereochemistry at each step must be carefully controlled to yield the desired L-erythro configuration.

Glycosylation: The Formation of L-Deoxynucleosides

Once this compound or a protected derivative is obtained, the next critical step is glycosylation. This involves the coupling of the L-sugar with a nucleobase (adenine, guanine, cytosine, thymine, or a modified base) to form the corresponding L-deoxynucleoside. The Vorbrüggen glycosylation is a commonly employed method, which utilizes silylated nucleobases and a Lewis acid catalyst to achieve the desired N-glycosidic bond with high stereoselectivity.

Chemical Properties and Stability

The resulting L-deoxynucleosides exhibit chemical properties similar to their D-counterparts in terms of their ability to form hydrogen bonds and participate in base-pairing. However, their defining characteristic is their exceptional stability in biological systems. They are poor substrates for most nucleoside kinases and are resistant to cleavage by nucleoside phosphorylases, enzymes that would typically degrade D-nucleosides. This enzymatic resistance leads to a longer plasma half-life, a desirable property for many therapeutic agents.

Section 2: The Biological Rationale for L-Deoxynucleosides in Therapeutics

The therapeutic potential of L-deoxynucleosides stems directly from their unnatural stereochemistry. This "unnaturalness" is a double-edged sword that, when properly harnessed, can lead to potent and selective therapeutic effects.

Resistance to Metabolic Degradation

As previously mentioned, L-deoxynucleosides are not recognized by many of the enzymes involved in standard nucleoside metabolism. This resistance to enzymatic degradation is a key advantage, as it can lead to higher and more sustained intracellular concentrations of the therapeutic agent, potentially allowing for lower and less frequent dosing.

Subversion of Viral and Cancerous Replication Machinery

The central therapeutic strategy for many L-deoxynucleosides is their ability to act as chain terminators during DNA synthesis. After being phosphorylated to their triphosphate form by cellular or viral kinases, they can be incorporated into the growing DNA chain by viral reverse transcriptases or cellular DNA polymerases. However, due to the altered stereochemistry of the sugar moiety, the addition of the next nucleotide is sterically hindered, leading to the termination of DNA chain elongation. This mechanism is particularly effective against rapidly replicating entities such as viruses and cancer cells.

Selective Activation in Target Cells

A crucial aspect of the therapeutic utility of L-deoxynucleosides is their selective activation in diseased cells. For example, in antiviral therapy, some L-nucleoside analogues are preferentially phosphorylated by viral kinases, leading to a higher concentration of the active triphosphate form in infected cells compared to healthy cells. This targeted activation minimizes off-target effects and enhances the therapeutic index of the drug.

Section 3: Experimental Workflows for Evaluating L-Deoxynucleoside Therapeutics

The preclinical and clinical development of L-deoxynucleoside-based drugs requires a rigorous set of experimental evaluations to determine their efficacy, selectivity, and safety.

In Vitro Antiviral and Anticancer Assays

The initial screening of L-deoxynucleoside candidates typically involves in vitro assays to assess their activity against specific viruses or cancer cell lines.

3.1.1. Antiviral Efficacy Assays

-

Plaque Reduction Assay: This is a classic virological assay used to quantify the reduction in viral plaques in a cell monolayer in the presence of the test compound.

-

Yield Reduction Assay: This assay measures the reduction in the production of infectious virus particles from infected cells treated with the compound.

-

Reporter Gene Assays: Genetically engineered viruses expressing a reporter gene (e.g., luciferase or green fluorescent protein) can be used to quantify viral replication in a high-throughput format.

3.1.2. Anticancer Cytotoxicity Assays

-

MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity indicates cytotoxicity.

-

Clonogenic Assay: This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It is a stringent test of a compound's cytotoxic potential.

Mechanism of Action Studies

Once a lead candidate has demonstrated promising in vitro activity, the next step is to elucidate its mechanism of action.

3.2.1. Kinase Assays

These assays determine whether the L-deoxynucleoside is a substrate for cellular or viral kinases and measure the efficiency of its phosphorylation to the active triphosphate form.

3.2.2. Polymerase Inhibition Assays

These assays directly measure the ability of the L-deoxynucleoside triphosphate to inhibit the activity of viral or cellular DNA polymerases and to act as a chain terminator.

Preclinical In Vivo Studies

Promising candidates from in vitro and mechanistic studies are then evaluated in animal models of the target disease to assess their in vivo efficacy, pharmacokinetics, and toxicology.

Experimental Workflow for Preclinical Evaluation of an L-Deoxynucleoside Candidate

Caption: Preclinical development pipeline for L-deoxynucleoside therapeutics.

Section 4: Notable L-Nucleoside Drugs and Future Directions

The therapeutic potential of L-nucleosides is not merely theoretical. Several L-nucleoside analogues have successfully navigated the drug development pipeline and are now used clinically.

Lamivudine (3TC) and Emtricitabine (FTC)

Lamivudine and Emtricitabine are L-nucleoside reverse transcriptase inhibitors that are cornerstones of antiretroviral therapy for HIV infection. Their success demonstrates the clinical viability of the L-nucleoside platform.

Telbivudine (LdT)

Telbivudine is an L-nucleoside analogue used for the treatment of chronic hepatitis B virus (HBV) infection. It acts as a chain terminator for the HBV DNA polymerase.

Future Directions

The success of these first-generation L-nucleoside drugs has spurred further research into novel analogues with improved potency, selectivity, and resistance profiles. Areas of active investigation include:

-

Development of L-nucleoside prodrugs: These are modified versions of L-nucleosides that are designed to have improved oral bioavailability and cellular uptake.

-

Combination therapies: The use of L-nucleosides in combination with other therapeutic agents that have different mechanisms of action is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

-

Expansion to new therapeutic areas: The unique properties of L-nucleosides make them attractive candidates for development as therapies for other viral infections, as well as for various types of cancer.

Quantitative Data Summary: Comparison of D- and L-Deoxynucleosides

| Property | D-Deoxynucleosides | L-Deoxynucleosides |

| Natural Abundance | High (Component of DNA) | Very Low to None |

| Substrate for Kinases | Generally Good | Poor to Moderate |

| Substrate for Phosphorylases | Yes | No (Resistant) |

| Incorporation by Polymerases | Efficient | Can be incorporated, often acts as chain terminator |

| Plasma Half-life | Short | Long |

| Therapeutic Applications | Limited due to rapid metabolism | Antiviral, Anticancer |

Conclusion

This compound, while not a component of natural biological systems, represents a gateway to a powerful class of therapeutic agents. The development of L-deoxynucleoside analogues has already had a profound impact on the treatment of viral infections, and the potential for their application in oncology and other disease areas is vast. The key to their success lies in their enantiomeric nature, which bestows upon them a remarkable resistance to metabolic degradation and the ability to selectively disrupt pathological processes. As our understanding of medicinal chemistry and molecular biology deepens, we can anticipate the emergence of new and improved L-deoxynucleoside therapeutics that will continue to advance human health.

References

-

Title: Chemistry and Biology of L-Nucleosides. Source: Chemical Reviews. URL: [Link]

-

Title: L-Nucleosides as Antiviral Agents. Source: Antiviral Chemistry & Chemotherapy. URL: [Link]

-

Title: The role of L-nucleosides in the treatment of HIV and HBV. Source: Expert Opinion on Investigational Drugs. URL: [Link]

-

Title: Synthesis of L-2'-Deoxyribonucleosides from L-Arabinose. Source: The Journal of Organic Chemistry. URL: [Link]

-

Title: Vorbrüggen Glycosylation. Source: Organic Syntheses. URL: [Link]

The Enantiomeric Enigma: A Technical Guide to the Synthesis of 2-Deoxy-alpha-L-erythro-pentofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-alpha-L-erythro-pentofuranose, the L-enantiomer of the ubiquitous 2-deoxy-D-ribose found in DNA, represents a cornerstone in the development of antiviral L-nucleoside analogues. Unlike its D-counterpart, a dedicated natural biosynthetic pathway for 2-deoxy-L-ribose is not known to exist in organisms. This guide provides an in-depth exploration of the chemical and chemoenzymatic strategies developed for the synthesis of this critical chiral building block. We will delve into the rationale behind various synthetic routes, detail key experimental protocols, and explore the future landscape of its production, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of an Unnatural Sugar

This compound, often referred to as 2-deoxy-L-ribose, is a monosaccharide that stands as a mirror image to the naturally occurring 2-deoxy-D-ribose.[1] While the D-form is a fundamental component of deoxyribonucleic acid (DNA), the L-enantiomer is not typically found in biological systems and is considered a non-naturally occurring pentose.[2] Its significance stems from its role as a crucial precursor in the synthesis of L-nucleoside analogues, a class of potent antiviral drugs.[2][3] These synthetic nucleosides can act as chain terminators in viral replication, exhibiting therapeutic effects against viruses like HIV and HBV.

The absence of a natural biosynthetic pathway necessitates robust and efficient synthetic methods to produce 2-deoxy-L-ribose for pharmaceutical applications. This guide will illuminate the challenges and triumphs in achieving its stereospecific synthesis.

The Biosynthetic Void: A Tale of Two Enantiomers

In stark contrast to its L-enantiomer, the biosynthesis of 2-deoxy-D-ribose is a well-established and essential metabolic process. 2-deoxy-D-ribose is generated from ribose-5-phosphate, a key intermediate in the pentose phosphate pathway, by the action of ribonucleotide reductases.[1][4] These enzymes catalyze the reduction of the 2'-hydroxyl group of ribonucleotides to produce deoxyribonucleotides, the building blocks of DNA.

Currently, there is no scientific evidence to suggest a parallel, dedicated biosynthetic pathway for this compound in any known organism. Its synthesis is therefore a challenge addressed through the ingenuity of organic chemistry and biocatalysis.

Synthetic Avenues to 2-Deoxy-L-ribose: A Multi-pronged Approach

The synthesis of 2-deoxy-L-ribose has been approached from various starting materials and through diverse chemical transformations. The primary strategies can be broadly categorized into chemical synthesis and chemoenzymatic methods.

Chemical Synthesis Strategies

Chemical synthesis offers precise control over stereochemistry, a critical factor in producing the desired L-enantiomer. Common starting materials include other readily available sugars.

-

From L-Arabinose: A practical and efficient route for the large-scale synthesis of 2-deoxy-L-ribose has been developed starting from L-arabinose.[5] A key step in this process is the Barton-type free-radical deoxygenation of a phenoxythiocarbonyl ester derivative of L-arabinose.[5]

-

From D-Ribose: An alternative approach involves the conversion of the naturally abundant and inexpensive D-ribose.[6][7][8] This method requires a series of reactions to invert the stereochemistry at specific carbon atoms to ultimately yield the L-enantiomer.[6][8] One reported method involves a unique radical reaction with a carbonyl translocation process to convert a D-ribose derivative into a 2-deoxy-L-ribose derivative in a single step.[8]

-

From 2-Deoxy-D-ribose: A four-step process has been developed for the economic synthesis of 2-deoxy-L-ribose from its D-enantiomer. This method involves protection, activation of hydroxyl groups, inversion of stereochemistry, and deprotection.[9]

Table 1: Comparison of Chemical Synthesis Starting Materials

| Starting Material | Key Advantages | Key Challenges |

| L-Arabinose | Efficient for large-scale synthesis.[5] | Requires specific deoxygenation reactions. |

| D-Ribose | Inexpensive and readily available starting material.[6][7][8] | Requires multiple steps for stereochemical inversion.[6][8] |

| 2-Deoxy-D-ribose | Direct enantiomeric precursor.[9] | Involves a multi-step protection-inversion-deprotection sequence.[9] |

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis offers high selectivity and milder reaction conditions. While a complete biosynthetic pathway is absent, individual enzymes can be harnessed for key transformations.

-

Aldolases: 2-Deoxy-D-ribose 5-phosphate aldolase (DERA) is a versatile enzyme that catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate.[10] While its natural substrate is the D-enantiomer, research has shown that DERA can accept a variety of aldehydes as substrates.[10][11] Engineered DERA enzymes have been used to produce 2-deoxy-L-ribose from L-glyceraldehyde.[11]

-

Sugar Isomerases: The biotechnological production of L-ribose, a precursor for 2-deoxy-L-ribose, has gained significant attention.[2] Various sugar isomerases are being explored for the conversion of other L-sugars into L-ribose.[2][12]

-

Whole-Cell Biotransformation: The use of engineered microorganisms as whole-cell catalysts presents a promising strategy for the production of L-sugars.[13] For instance, E. coli has been engineered to express enzymes like mannitol-1-dehydrogenase for the conversion of ribitol to L-ribose.[13]

Experimental Protocols: A Practical Guide

This section provides a conceptual overview of a common experimental workflow for the chemical synthesis of 2-deoxy-L-ribose from L-arabinose. For detailed, step-by-step protocols, it is essential to consult the primary literature.

Workflow: Synthesis of 2-Deoxy-L-ribose from L-Arabinose

Caption: A generalized workflow for the chemical synthesis of 2-deoxy-L-ribose.

Future Perspectives: The Path Forward

The demand for enantiomerically pure 2-deoxy-L-ribose is expected to grow with the continuous development of new antiviral therapies. Future research will likely focus on several key areas:

-

Metabolic Engineering: The development of microbial strains engineered with a complete synthetic pathway for 2-deoxy-L-ribose production from simple carbon sources like glucose would be a significant breakthrough. This would involve the heterologous expression and optimization of several enzymes.

-

Enzyme Engineering: Directed evolution and rational design of enzymes like DERA and sugar isomerases will continue to improve their efficiency, substrate specificity, and stability for the production of L-sugars.

-

Process Optimization: Improving the yield, reducing the cost of starting materials and reagents, and developing more environmentally friendly synthetic routes will be crucial for industrial-scale production.

Conclusion

This compound, while absent in natural biosynthetic pathways, remains a molecule of immense pharmaceutical importance. The scientific community has developed a robust toolkit of chemical and chemoenzymatic methods to access this valuable chiral building block. As our understanding of enzyme function and metabolic engineering deepens, we can anticipate the development of even more efficient and sustainable methods for its production, paving the way for the next generation of antiviral drugs.

References

-

A simple and efficient synthesis of 2-deoxy-l-ribose from 2-deoxy-d-ribose. (2025). ResearchGate. Retrieved from [Link]

- Synthesis of l-ribose and 2-deoxy l-ribose. (1998). Google Patents.

-

Deoxyribose. (n.d.). Wikipedia. Retrieved from [Link]

-

Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-D-ribose 5-phosphate aldolase. (2025). ResearchGate. Retrieved from [Link]

-

Prebiotic Synthesis of 2-Deoxy-D-Ribose from Interstellar Building Blocks Promoted by Amino Esters or Amino Nitriles. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis of l-Deoxyribonucleosides from d-Ribose. (2018). PubMed. Retrieved from [Link]

- Method for producing 2-deoxy-l-ribose. (2005). Google Patents.

-

Synthesis of l-Deoxyribonucleosides from d-Ribose. (2018). The Journal of Organic Chemistry. Retrieved from [Link]

-

Microbial and enzymatic strategies for the production of L-ribose. (2020). PubMed. Retrieved from [Link]

-

Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose. (n.d.). Semantic Scholar. Retrieved from [Link]

- Production of L-ribose and other rare sugars. (n.d.). Google Patents.

-

The production, properties, and applications of l-ribose. (2022). ScienceDirect. Retrieved from [Link]

-

Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. (2022). MDPI. Retrieved from [Link]

-

Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. (2021). SpringerLink. Retrieved from [Link]

-

2-Deoxy-beta-D-erythro-pentofuranose. (n.d.). PubChem. Retrieved from [Link]

-

Ribose. (n.d.). Wikipedia. Retrieved from [Link]

-

Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-Lrhamnose,... (n.d.). ResearchGate. Retrieved from [Link]

-

Perspectives of biotechnological production of L-ribose and its purification. (2019). PubMed. Retrieved from [Link]

Sources

- 1. Deoxyribose - Wikipedia [en.wikipedia.org]

- 2. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perspectives of biotechnological production of L-ribose and its purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficient synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO1998039347A2 - Synthesis of l-ribose and 2-deoxy l-ribose - Google Patents [patents.google.com]

- 7. Synthesis of l-Deoxyribonucleosides from d-Ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google Patents [patents.google.com]

- 10. cris.vtt.fi [cris.vtt.fi]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. US8642297B2 - Production of L-ribose and other rare sugars - Google Patents [patents.google.com]

The Enantiomeric Advantage: A Technical Guide to 2-Deoxy-alpha-L-erythro-pentofuranose Derivatives and Their Therapeutic Potential

Abstract

In the landscape of therapeutic nucleoside analogs, the exploration of L-enantiomers has unveiled a class of compounds with profound potential in antiviral and anticancer applications. This guide delves into the core scientific principles underpinning the synthesis, mechanism of action, and therapeutic evaluation of 2-Deoxy-alpha-L-erythro-pentofuranose derivatives. By leveraging their unnatural chirality, these molecules exhibit unique pharmacological profiles, including enhanced enzymatic stability and reduced host cell toxicity, making them compelling candidates for next-generation drug development. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing in-depth technical insights, field-proven experimental methodologies, and a forward-looking perspective on the promise of L-nucleoside analogs.

Introduction: The Mirror Image Advantage in Nucleoside Therapeutics

Nature's building blocks of life, including the sugars in our DNA and RNA, exist almost exclusively in the D-configuration. For decades, drug discovery efforts in nucleoside analogs mirrored this, focusing on D-enantiomers. However, the paradigm shifted with the discovery that L-nucleosides, the non-natural mirror images of their D-counterparts, possess remarkable therapeutic properties.[1] These L-analogs often exhibit potent antiviral and anticancer activities while demonstrating a significantly improved safety profile due to their reduced recognition by host cell enzymes responsible for metabolism and degradation.[1]

This guide focuses specifically on derivatives of this compound, the sugar moiety found in the L-enantiomers of deoxyribonucleosides. We will explore the synthetic strategies to access this key chiral scaffold, the molecular mechanisms by which its nucleoside derivatives exert their therapeutic effects, and the experimental protocols to evaluate their potential.

Synthetic Strategies: Accessing the L-Enantiomer

The synthesis of this compound and its nucleoside derivatives presents a unique challenge due to the unnatural L-configuration of the sugar. The most common and economically viable approaches involve the stereochemical inversion of readily available D-sugars.

Synthesis of β-L-Thymidine (Telbivudine) from 5-methyl-L-uridine

A prominent example of a commercially successful 2-Deoxy-L-erythro-pentofuranose derivative is Telbivudine, an antiviral drug used to treat Hepatitis B virus (HBV) infection. Its synthesis can be achieved from 5-methyl-L-uridine through a multi-step process.[2]

Experimental Protocol: Synthesis of Telbivudine

-

Dehydration: 5-methyl-L-uridine is treated with a dehydrating agent to form an anhydro intermediate.

-

Acylation-Halogenation: The hydroxyl groups of the sugar are acylated, followed by the introduction of a halogen at the 2'-position.

-

Catalytic Hydrogenation: The halogen at the 2'-position is removed via catalytic hydrogenation, yielding the 2'-deoxy-L-ribose scaffold.

-

Deprotection: The acyl protecting groups on the sugar moiety are removed to afford the final product, Telbivudine.[2]

A simplified workflow for the synthesis of L-nucleosides from D-sugars is depicted below.

Caption: General synthetic workflow for L-nucleoside analogs.

Mechanism of Action: A Tale of Two Therapeutic Arenas

The therapeutic potential of this compound derivatives lies in their ability to act as molecular mimics of natural nucleosides, thereby interfering with fundamental cellular processes in diseased cells.

Antiviral Activity: Chain Termination and Beyond

In viral infections, L-nucleoside analogs primarily target viral polymerases, the enzymes responsible for replicating the viral genome. The general mechanism involves a three-step activation process within the host cell:

-

Phosphorylation: The L-nucleoside analog is sequentially phosphorylated by host cell kinases to its active triphosphate form.

-

Incorporation: The viral polymerase mistakenly recognizes the L-nucleoside triphosphate as a natural substrate and incorporates it into the growing viral DNA or RNA chain.

-

Chain Termination: Due to the modified sugar moiety, often lacking a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to premature termination of the viral genome replication.[3]

This process is exemplified by Telbivudine, which, in its triphosphate form, inhibits HBV polymerase, leading to obligate chain termination of the viral DNA.[3]

Caption: Antiviral mechanism of L-nucleoside analogs.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

In the context of cancer, this compound derivatives exert their cytotoxic effects by disrupting DNA synthesis and repair in rapidly proliferating cancer cells.[1][4] This interference with DNA integrity triggers a cascade of cellular events, ultimately leading to programmed cell death (apoptosis).

Key Anticancer Mechanisms:

-

DNA Damage: Incorporation of the L-nucleoside analog into the DNA of cancer cells leads to the formation of dysfunctional DNA, stalling of replication forks, and the creation of DNA strand breaks.[1][5]

-

Cell Cycle Arrest: The cellular machinery senses this DNA damage and activates checkpoint pathways that halt the cell cycle, preventing the damaged cells from dividing.[6]

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell initiates apoptosis.[1][4][5] Several nucleoside analogs can directly trigger apoptosis by activating the apoptosome.[4]

Studies have shown that nucleoside analogs can influence key signaling pathways involved in cell survival and proliferation, such as the AKT and ERK pathways.[7] For instance, some analogs can decrease the phosphorylation of AKT, a key protein in cell survival, thereby promoting apoptosis.[7]

Caption: Anticancer signaling pathways affected by L-nucleoside analogs.

Biological Evaluation: Quantifying Therapeutic Potential

The evaluation of this compound derivatives involves a battery of in vitro assays to determine their efficacy and toxicity.

Antiviral Assays

-

Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect host cells from the destructive effects of a virus. The concentration of the compound that inhibits CPE by 50% is known as the EC50 (50% effective concentration).

-

Plaque Reduction Assay: This assay quantifies the reduction in the number of viral plaques (zones of cell death) in the presence of the compound.

-

Viral Polymerase Inhibition Assay: This biochemical assay directly measures the inhibitory effect of the compound on the activity of the target viral polymerase.

Anticancer Assays

-

Cytotoxicity Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells and are used to determine the concentration of a compound that inhibits cell growth by 50%, known as the IC50 (50% inhibitory concentration).[8][9]

-

Apoptosis Assays (e.g., Annexin V staining, caspase activity): These assays detect the biochemical and morphological changes associated with apoptosis to confirm the mechanism of cell death.

-

Cell Cycle Analysis (Flow Cytometry): This technique is used to determine the proportion of cells in different phases of the cell cycle, revealing if the compound induces cell cycle arrest.

Data Presentation: A Snapshot of Efficacy

The following table summarizes the anticancer activity of two 2'-deoxy-2'-methylidene-substituted cytidine analogs against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 2'-deoxy-2'-methylidene-5-fluorocytidine | Murine L1210 Leukemia | 1.2 |

| Murine P388 Leukemia | 0.6 | |

| Sarcoma 180 | 1.5 | |

| Human CCRF-CEM Lymphoblastic Leukemia | 0.05 | |

| 2'-deoxy-2'-methylidenecytidine | Murine L1210 Leukemia | 0.3 |

| Murine P388 Leukemia | 0.4 | |

| Sarcoma 180 | 1.5 | |

| Human CCRF-CEM Lymphoblastic Leukemia | 0.03 |

Data sourced from Lin et al. (1991)[10]

Future Perspectives and Conclusion

The field of L-nucleoside analogs continues to be a fertile ground for drug discovery. The inherent advantages of these enantiomeric compounds, including their favorable safety profiles and potent therapeutic activities, position them as strong contenders for addressing unmet medical needs in virology and oncology. Future research will likely focus on:

-

Novel Derivatives: The design and synthesis of new this compound derivatives with improved potency and broader spectrum of activity.

-

Combination Therapies: Exploring the synergistic effects of L-nucleoside analogs with other therapeutic agents to enhance efficacy and overcome drug resistance.

-

Targeted Delivery: Developing strategies to specifically deliver these compounds to diseased cells, further minimizing off-target effects.

References

-

Sampath, D., Rao, V. A., & Plunkett, W. (2003). Mechanisms of apoptosis induction by nucleoside analogs. Oncogene, 22(56), 9063–9074. Available at: [Link]

-

Ewald, B., Sampath, D., & Plunkett, W. (2008). Nucleoside analogs: molecular mechanisms signaling cell death. Oncogene, 27(50), 6522–6537. Available at: [Link]

-

Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415–424. Available at: [Link]

-

Frączak, M. A., van der Sande, C., Giovannetti, E., & Peters, G. J. (2024). Effects of nucleoside analogues, lipophilic prodrugs and elaidic acids on core signaling pathways in cancer cells. Nucleosides, Nucleotides & Nucleic Acids, 43(8), 851-861. Available at: [Link]

-

Lin, T. S., Luo, M. Z., Liu, M. C., Clarke-Katzenburg, R. H., Cheng, Y. C., & Prusoff, W. H. (1992). Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogs and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride. Journal of Medicinal Chemistry, 35(10), 1879-1884. Available at: [Link]

- Google Patents. (2009). Novel preparation method of telbivudine. CN101565440A.

-

Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Available at: [Link]

-

Lin, T. S., Luo, M. Z., Liu, M. C., & Prusoff, W. H. (1991). Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogs and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride. Journal of medicinal chemistry, 34(6), 1879–1884. Available at: [Link]

-

Biology LibreTexts. (2024). 10.3C: Regulator Molecules of the Cell Cycle. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]

-

Sampath, D., Rao, A. V., & Plunkett, W. (2003). Mechanisms of apoptosis by nucleoside analogs. Oncogene, 22(56), 9063-9074. Available at: [Link]

- Google Patents. (2015). Telbivudine synthesis and treatment method. CN105884846A.

-

Seela, F., et al. (2024). α-D-2′-Deoxyadenosine, an irradiation product of canonical DNA and a component of anomeric nucleic acids: crystal structure, packing and Hirshfeld surface analysis. IUCrData, 9(2). Available at: [Link]

-

Altogen Labs. (n.d.). IC50 for Tumor Cell Lines. Available at: [Link]

-

Galmarini, C. M., et al. (2011). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 3(3), 3545-3575. Available at: [Link]

-

Lai, C. L., & Yuen, M. F. (2007). Telbivudine: A new treatment for chronic hepatitis B. World journal of gastroenterology, 13(1), 80–84. Available at: [Link]

- Google Patents. (2016). Synthesis method for 2'-deoxyadenosine monohydrate. CN105884846A.

-

Lamba, J. K., & Lamba, V. (2022). Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. Cancers, 14(13), 3127. Available at: [Link]

-

Ewald, B., Sampath, D., & Plunkett, W. (2008). Nucleoside analogs: molecular mechanisms signaling cell death. Oncogene, 27(50), 6522–6537. Available at: [Link]

-

Khan Academy. (n.d.). Regulation of the cell cycle. Available at: [Link]

-

ResearchGate. (n.d.). Structures of 2'-deoxycytidine and cytidine with their analogs, 2'-deoxy-5-azacytidine and 5-azacytidine. Available at: [Link]

-

Zhang, Y., et al. (2023). Beyond Viral Restriction: The Metabolic Dimensions of Interferon-Stimulated Genes in Antiviral Immunity. International Journal of Molecular Sciences, 24(13), 10803. Available at: [Link]

-

Plunkett, W., & Gandhi, V. (1996). Induction of Apoptosis by Nucleoside Analogs. In Apoptosis and the Chemotherapy of Cancer. Humana Press. Available at: [Link]

-

Rahman, M. A., et al. (2022). Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. Frontiers in Pharmacology, 13, 969623. Available at: [Link]

-

Smart Energy and Sustainable Environment. (2022). SYNTHESIS OF TRITIUM LABELLED THYMIDINE AND URIDINE. Available at: [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Available at: [Link]

-

Khan Academy. (n.d.). Regulation of the cell cycle. Available at: [Link]

-

Atanasov, A. G., et al. (2017). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Journal of Applied Pharmaceutical Science, 7(8), 098-107. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2′‐substituted‐L‐cytidine analogs‐12, 13 and 14, Reagents.... Available at: [Link]

-

Seela, F., et al. (2000). 2-aza-2'-deoxyadenosine: synthesis, base-pairing selectivity, and stacking properties of oligonucleotides. Helvetica Chimica Acta, 83(5), 910-926. Available at: [Link]

-

OSTI.GOV. (n.d.). Synthesis and Structural Characterization of 2′‐Deoxy‐2′‐Methoxy‐ L ‐Cytidine Nucleic Acids. Available at: [Link]

Sources

- 1. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101565440A - Novel preparation method of telbivudine - Google Patents [patents.google.com]

- 3. Telbivudine: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Cell Cycle Arrest on the Activity of Nucleoside Analogues against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of nucleoside analogues, lipophilic prodrugs and elaidic acids on core signaling pathways in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 10. Synthesis and anticancer and antiviral activities of various 2'- and 3'-methylidene-substituted nucleoside analogues and crystal structure of 2'-deoxy-2'-methylidenecytidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Cellular Enigma: A Historical and Technical Guide to the Discovery of 2-Deoxy-alpha-L-erythro-pentofuranose

For researchers, scientists, and drug development professionals, understanding the foundational discoveries of molecular biology is not merely an academic exercise. It provides a crucial framework for innovation, revealing the elegant logic of scientific inquiry that continues to drive progress. This in-depth technical guide delves into the historical context surrounding the discovery of 2-Deoxy-alpha-L-erythro-pentofuranose, more commonly known as deoxyribose, the fundamental sugar component of deoxyribonucleic acid (DNA). We will explore the pivotal experiments, the brilliant minds behind them, and the enduring significance of their findings.

From "Nuclein" to Nucleic Acid: The Genesis of Discovery

The story of deoxyribose begins not with the sugar itself, but with the discovery of the substance in which it resides. In 1869, the Swiss physician and physiological chemist Friedrich Miescher, driven by a belief that the secrets of life were hidden within the chemistry of cells, embarked on a study of pus cells obtained from discarded surgical bandages.[1][2] Through his meticulous experiments, he isolated a novel, phosphorus-rich substance from the cell nuclei, which he named "nuclein".[1][2][3] Miescher's work, though initially met with some skepticism, laid the essential groundwork for the field of nucleic acid research.[1] He was the first to identify DNA, with its associated proteins, as a distinct molecule.[1]

Miescher's isolation of nuclein was a critical first step, but the chemical nature of this substance remained largely unknown. It would take the expertise of a brilliant organic chemist, Phoebus Levene, to deconstruct the components of nuclein and reveal its intricate molecular architecture.

Phoebus Levene and the Dawn of the Nucleotide

Phoebus Aaron Theodore Levene, a Russian-born American biochemist, dedicated a significant portion of his career to the study of nucleic acids.[4] His systematic approach to breaking down these complex molecules into their constituent parts was instrumental in elucidating their fundamental structure. Levene and his colleagues found that DNA was a long-chain molecule composed of four different nitrogenous bases (adenine, guanine, cytosine, and thymine), a phosphate group, and a pentose sugar.[5]

In 1909, Levene first isolated the five-carbon sugar D-ribose from ribonucleic acid (RNA).[6] This discovery set the stage for a crucial distinction between the two types of nucleic acids. For two decades, the precise nature of the sugar in the other form of nucleic acid remained a puzzle.

Then, in a landmark paper published in 1929, Levene and his collaborators, L. A. Mikeska and T. Mori, announced the discovery of a different sugar in animal nucleic acids isolated from thymus glands: 2-deoxyribose .[4][6][7][8][9] His work revealed that this new sugar was a derivative of ribose, lacking an oxygen atom at the second carbon position, hence the name "deoxyribose".[10] This seemingly small structural difference has profound biological implications. The absence of the 2'-hydroxyl group makes DNA more stable and less susceptible to hydrolysis than RNA, a crucial feature for a molecule that serves as the long-term repository of genetic information.[10][11][12]

Levene's contributions extended beyond the discovery of deoxyribose. He was the first to propose that the components of DNA were linked together in the order of phosphate-sugar-base, forming a unit he termed a "nucleotide".[4][13] He correctly deduced that the DNA molecule consisted of a string of these nucleotides linked together through phosphate groups, forming the "backbone" of the molecule.[4] While his "tetranucleotide hypothesis," which incorrectly proposed that the four bases were present in equal amounts and repeated in a fixed sequence, was later disproven, his foundational work on the chemical nature of DNA was an indispensable prerequisite for the later elucidation of the double helix by Watson and Crick.[4]

The Chemical Identity and Significance of this compound

The full chemical name, this compound, precisely describes the structure of this vital monosaccharide. It is a pentose (five-carbon) sugar existing in a furanose (five-membered ring) form.[7] The "deoxy" prefix indicates the absence of a hydroxyl group at the C2 position.[7][14] In aqueous solution, deoxyribose exists as a mixture of the linear form and two ring forms, the five-membered deoxyribofuranose and the six-membered deoxyribopyranose, with the furanose form being the one incorporated into the DNA backbone.[7]

The absence of the 2'-hydroxyl group in deoxyribose is a key factor in the structural integrity and biological function of DNA.[10][11] This chemical feature contributes to the increased mechanical flexibility of DNA compared to RNA, allowing it to adopt the iconic double-helix conformation.[7] This flexibility is also essential for the compact coiling of DNA within the cell nucleus.[7]

| Feature | Ribose (in RNA) | Deoxyribose (in DNA) |

| Chemical Formula | C₅H₁₀O₅ | C₅H₁₀O₄ |

| 2'-Carbon Group | Hydroxyl (-OH) | Hydrogen (-H) |

| Stability | Less stable, prone to hydrolysis | More stable, resistant to hydrolysis |

| Biological Role | Backbone of RNA, component of ATP and other coenzymes | Backbone of DNA |

| Primary Function | Facilitates enzymatic reactions, protein synthesis, and gene regulation | Long-term storage of genetic information |

A Window into the Past: The Dische Diphenylamine Test